

4-Fluoro-3-iodo-1H-indazole CAS number and properties

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Compound of Interest

Compound Name: **4-Fluoro-3-iodo-1H-indazole**

Cat. No.: **B1322430**

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An In-Depth Technical Guide to **4-Fluoro-3-iodo-1H-indazole** for Researchers and Drug Development Professionals

Introduction

4-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its unique structure, featuring both fluorine and iodine substituents on the indazole scaffold, imparts desirable physicochemical properties that enhance its utility as a versatile intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

The indazole core is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs.^{[1][2]} The addition of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Core Identity and Physicochemical Properties

The fundamental properties of **4-Fluoro-3-iodo-1H-indazole** are summarized below.

| Property | Value | Reference |
|-------------------|-------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number | 518990-32-4 | [3] [4] |
| Molecular Formula | C ₇ H ₄ FIN ₂ | [4] |
| Molecular Weight | 262.023 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Synonyms | 4-fluoro-3-iodo-2H-indazole, 4-Fluoro-3-iodoindazole, 1H-Indazole, 4-fluoro-3-iodo- | [4] |
| InChI Key | PYFIFZHAAHFPEC-UHFFFAOYSA-N | [4] |

Applications in Research and Development

4-Fluoro-3-iodo-1H-indazole is a valuable precursor and intermediate in several high-tech fields:

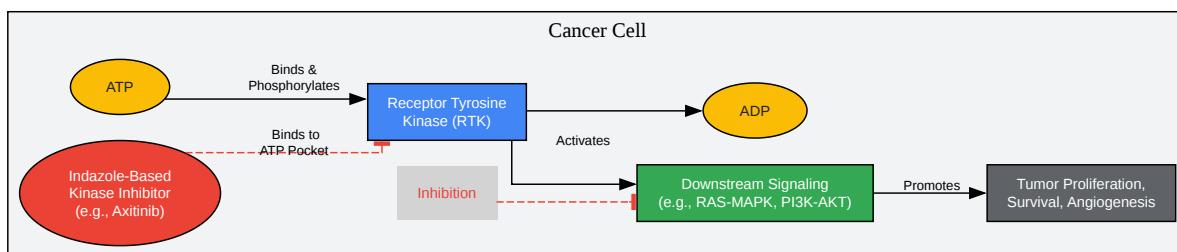
- Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents.[\[5\]](#)[\[6\]](#) The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[\[1\]](#) The unique electronic properties conferred by the halogen atoms make it an attractive starting material for developing targeted therapies in cancer and neuropharmacology, with the goal of improving metabolic stability and bioavailability.[\[5\]](#)
- Biological Research: This compound is utilized in studies to investigate the mechanisms of action of various biological pathways and to understand drug-target interactions.[\[5\]](#)
- Materials Science: The indazole moiety is a highly conjugated system, and its derivatives are explored for creating advanced materials, including polymers, coatings, and organic electronics like dyes for dye-sensitized solar cells (DSSCs).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Agrochemicals: There is potential for its use in developing new agrochemicals for more effective pest control solutions.[\[5\]](#)[\[6\]](#)

- Analytical Chemistry: It can serve as a reference standard in analytical methods for the accurate quantification of similar compounds.[5]

Biological Context: The Role of Indazole Scaffolds in Oncology

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, are based on the indazole scaffold.[1] These drugs typically function by blocking the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

The diagram below illustrates the general mechanism of action for indazole-based kinase inhibitors in cancer therapy.



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Caption: General mechanism of indazole-based kinase inhibitors.

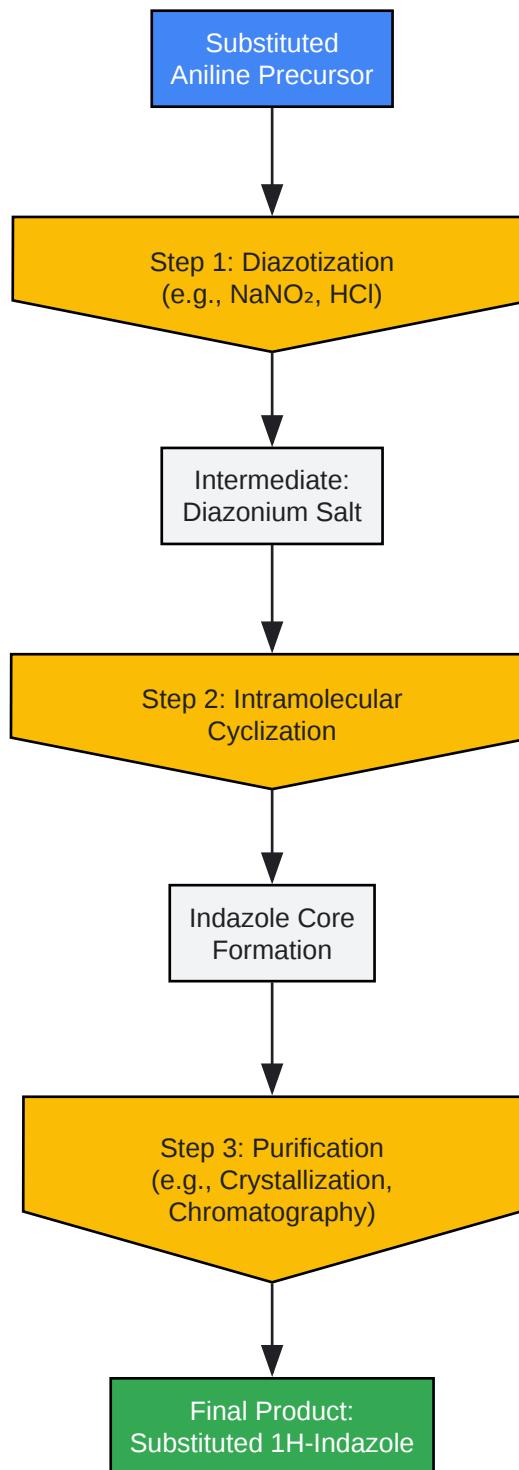
Experimental Protocols: Synthesis of Halogenated Indazoles

While the specific synthesis protocol for **4-Fluoro-3-iodo-1H-indazole** is proprietary to chemical suppliers, a general and plausible synthetic route can be inferred from published methods for analogous compounds. A common approach involves the cyclization of a suitably substituted aniline derivative. For instance, the synthesis of the related 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline.^[8]

A generalized workflow for synthesizing substituted indazoles often includes the following key steps:

- **Diazotization:** An aniline precursor is treated with a nitrite source (e.g., sodium nitrite, isoamyl nitrite) under acidic conditions to form a diazonium salt.
- **Intramolecular Cyclization:** The diazonium salt undergoes an intramolecular cyclization reaction to form the indazole ring system. This is often a variation of the Jacobson indazole synthesis.
- **Halogenation (if required):** If not already present on the starting material, halogen atoms can be introduced at specific positions on the aniline or the indazole ring using appropriate halogenating agents (e.g., N-iodosuccinimide for iodination).

The diagram below outlines a generalized workflow for the synthesis of a substituted 1H-indazole.



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Caption: Generalized workflow for 1H-indazole synthesis.

Safety and Handling

4-Fluoro-3-iodo-1H-indazole is intended for laboratory research use only.^[4] As with any chemical reagent, it should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-3-iodo-1H-indazole is a high-value chemical intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its well-defined structure and the presence of versatile halogen substituents make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their research and development endeavors.

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References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-iodo-1H-indazole|518990-32-4 [hschemicals.com]
- 4. 4-Fluoro-3-iodo-1H-indazole | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ossila.com [ossila.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

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